molecular formula C22H20N6OS2 B2809259 (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257552-37-6

(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2809259
CAS No.: 1257552-37-6
M. Wt: 448.56
InChI Key: GRSJGKSCOREQHX-UHFFFAOYSA-N
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Description

(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N6OS2 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications

Chemical Characterization and Synthesis

This compound belongs to a class of molecules that exhibit a wide range of chemical and biological properties due to their heterocyclic core and substituents. Heterocyclic compounds, including those containing thiazole and pyridine moieties, are of significant interest in medicinal chemistry for their diverse pharmacological activities. The synthesis and structural elucidation of similar compounds have been detailed, where researchers focus on developing novel heterocyclic compounds with potential therapeutic applications. For instance, studies have explored the synthesis of heterocyclic compounds with central hetero-aromatic linkers, demonstrating the versatility of these molecules in drug design and development (Swanson et al., 2009). Similarly, research on the synthesis of thiazolyl and pyridinyl derivatives highlights the chemical diversity and potential of such compounds in contributing to new therapeutic agents (Patel et al., 2012).

Biological Activity and Applications

The biological activities of molecules with similar structures have been a subject of research, aiming to explore their potential in various therapeutic areas. For instance, thiazole and pyridine derivatives have been evaluated for their antimicrobial properties, indicating the potential of such compounds in addressing bacterial and fungal infections (Patel, Kumari, & Patel, 2012). Moreover, the synthesis of s-triazine-based thiazolidinones and their evaluation as antimicrobial agents against a range of bacteria and fungi further underscore the potential utility of these compounds in developing new antimicrobial therapies (Patel, Kumari, & Patel, 2012).

Advanced Research Applications

Beyond their potential therapeutic applications, compounds like "(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone" are also of interest in advanced research settings. Studies involving the structural and electronic characterization of heterocyclic compounds provide valuable insights into their chemical properties, reactivity, and potential interactions with biological targets. For instance, research involving density functional theory (DFT) calculations and molecular docking studies aims to elucidate the structural characteristics and predict the biological activity of such molecules, offering a basis for further experimental investigations (Shahana & Yardily, 2020).

Properties

IUPAC Name

(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6OS2/c1-15-20(31-21(24-15)18-5-3-13-30-18)22(29)28-11-9-27(10-12-28)19-7-6-17(25-26-19)16-4-2-8-23-14-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSJGKSCOREQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.